molecular formula C26H26N4O4S B2497992 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-55-5

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2497992
CAS No.: 868676-55-5
M. Wt: 490.58
InChI Key: DBTPJKONQGQZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 1H-1,3-benzodiazol-2-yl (benzimidazole) group at the 3-position of the phenyl ring and a methyl[(oxolan-2-yl)methyl]sulfamoyl moiety at the 4-position. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multipoint interactions.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-8-5-15-34-21)35(32,33)22-13-11-18(12-14-22)26(31)27-20-7-4-6-19(16-20)25-28-23-9-2-3-10-24(23)29-25/h2-4,6-7,9-14,16,21H,5,8,15,17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTPJKONQGQZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Structural Features Biological Activity/Application Reference
Target Compound Benzimidazole, sulfamoyl-oxolan Hypothesized kinase/enzyme inhibition -
Imidazole benzamides Imidazole, sulfonamide Anticancer (IC₅₀ = 1.2 µM)
Oxolan-containing carboxamides Oxolan-methylamine, pyridine/thiazole Kinase inhibition (IC₅₀ = 50 nM)
Sulfamoyl/sulfonamide derivatives Sulfamoyl, triazole Antimicrobial (MIC = 8–16 µg/mL)
Simple benzamides N,O-bidentate directing groups Metal-catalyzed C–H activation

Research Implications

  • Synthetic Routes : The target compound may require sulfamoylation and benzimidazole-forming steps, contrasting with imidazole derivatives synthesized via nucleophilic substitution or copper-catalyzed triazole formation .
  • Binding Affinity Predictions : Molecular docking (e.g., Glide XP scoring) could evaluate the sulfamoyl-oxolan’s role in hydrophobic enclosure and hydrogen bonding, as seen in analogous studies .
  • Biological Optimization : Compared to sulfonamides, the sulfamoyl group may reduce off-target effects while maintaining solubility, as suggested by antifungal data .

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzodiazole moiety : This can be achieved through cyclization reactions involving ortho-phenylenediamine and appropriate carboxylic acids.
  • Attachment of the sulfamoyl group : Sulfonamide formation is often conducted using sulfonyl chlorides.
  • Final coupling : The final step generally involves coupling the intermediate products to form the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, with a focus on its pharmacological properties.

Anticancer Activity

Recent studies suggest that compounds within the benzimidazole family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Benzimidazoles can inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells.
  • Case Study : A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 breast cancer cells) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • In vitro Studies : Tests have shown that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus4
N-[3-(1H...P. aeruginosa16

Mechanistic Insights

The mechanism underlying the biological activities of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cell proliferation.
  • Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA, leading to apoptosis in cancer cells.

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation:

  • Preclinical Studies : Toxicological assessments have indicated acceptable safety margins in animal models; however, further studies are necessary to evaluate long-term effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield?

  • Methodology : Multi-step synthesis typically involves:

Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .

Sulfamoyl group introduction via coupling reactions (e.g., EDCI/HOBt-mediated amidation) with methyl[(oxolan-2-yl)methyl]sulfamoyl chloride .

  • Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature : Reflux conditions (80–100°C) for cyclization steps; room temperature for sulfonamide coupling to prevent decomposition .
    • Yield Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzimidazole proton environments (δ 7.5–8.5 ppm for aromatic protons) and sulfamoyl group integration .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺) to distinguish from byproducts with similar functional groups .
    • Supplementary Techniques :
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch, benzimidazole) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can solubility challenges in biological assays be addressed?

  • Solubility Profiling :

  • Test in DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration) .
  • Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic compounds .
    • Formulation Strategies :
  • Salt formation (e.g., hydrochloride) to improve aqueous solubility .
  • Nanoemulsion or liposomal encapsulation for in vivo studies .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Docking Protocols :

Glide XP Scoring : Incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding modes .

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .

  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentration variations (e.g., 1 mM vs. 10 µM) affecting competitive inhibition .
  • Cell Line Variability : Genetic differences in target expression (validate via Western blotting) .
    • Resolution : Standardize protocols (e.g., Eurofins Panlabs panel) and use orthogonal assays (SPR, ITC) to confirm binding .

Q. What functional groups are prone to metabolic degradation, and how can stability be improved?

  • Labile Moieties :

  • Oxolan-2-ylmethyl group : Susceptible to oxidative metabolism (CYP450 enzymes). Replace with fluorinated ethers to block oxidation .
  • Benzimidazole : N-methylation reduces hepatic glucuronidation .
    • Stability Assays :
  • Microsomal Incubation : Monitor half-life (t₁/₂) in human liver microsomes; aim for t₁/₂ > 30 min .
  • Plasma Stability : Assess degradation in rat/human plasma (4h, 37°C) .

Q. What synthetic routes minimize byproduct formation during sulfamoyl group installation?

  • Optimized Coupling :

  • Use HATU/DIPEA instead of EDCI for sterically hindered amines (yield improvement: ~20%) .
  • Low-Temperature Activation : Pre-activate sulfamoyl chloride at 0°C before adding to the benzimidazole intermediate .
    • Byproduct Mitigation :
  • Solid-Phase Extraction (SPE) : Remove unreacted sulfamoyl chloride using silica gel cartridges .
  • In-Situ FT-IR Monitoring : Track disappearance of sulfonyl chloride peak (~1370 cm⁻¹) .

Q. How can cross-disciplinary analytical methods validate unexpected reactivity?

  • Hyphenated Techniques :

  • LC-MS/MS : Identify degradation products during stress testing (e.g., acid/thermal hydrolysis) .
  • X-ray Crystallography : Resolve ambiguous NOE effects in NMR for stereochemical assignments .
    • Case Study : Unexpected N-demethylation observed in stability studies—confirmed via HRMS fragmentation patterns and synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.